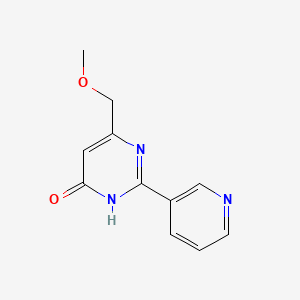![molecular formula C12H9N3O B1497786 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 91493-94-6](/img/structure/B1497786.png)
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
“2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a chemical compound with the linear formula C12H9N3O . It has a molecular weight of 211.22 . This compound is used in various applications and research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . For instance, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H9N3O . The InChI code for this compound is provided in the source .
Physical And Chemical Properties Analysis
It should be stored at a temperature of 2-8°C . The physical form of this compound is not specified in the sources .
Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Activity
- Pyrido[1,2-a]pyrimidin-4-one derivatives, structurally related to 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, have been identified as selective aldose reductase inhibitors with antioxidant properties. These compounds displayed significant activity in micromolar/submicromolar ranges and showed that the hydroxyl groups play a crucial role in enzyme recognition (La Motta et al., 2007).
Antimicrobial Activity
- A study exploring the antimicrobial activities of various pyrimidino and pyrrolo derivatives, including those related to this compound, found some compounds demonstrating promising activities against bacterial and fungal strains (Al-Haiza et al., 2003).
Dihydrofolate Reductase Inhibitors and Antitumor Agents
- Certain 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, related to the compound , were synthesized as potential dihydrofolate reductase inhibitors and antitumor agents. Some of these compounds showed promising activity against human dihydrofolate reductase and several tumor cell lines (Gangjee et al., 2007).
Psoriasis Treatment
- N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, structurally similar to this compound, were identified as potent and selective NF-κB inducing kinase inhibitors. These compounds were effective in alleviating symptoms of psoriasis in a mouse model, suggesting potential therapeutic applications (Zhu et al., 2020).
Adenosine Kinase Inhibitors
- Analogues of 4-(Phenylamino)-5-phenyl-7-(5-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, which is closely related to the compound of interest, have been shown to be potent inhibitors of adenosine kinase, with potential applications in pain management (Bookser et al., 2005).
Antitumor Activity
- A study investigating the cytotoxic properties of pyrrolo[2,3-d]pyrimidin-4-ones on various human cancer cell lines found that some analogues exerted significant antiproliferative effects, suggesting potential as chemotherapeutic agents (Atapour-Mashhad et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, affecting their function .
Mode of Action
It’s suggested that different substitutions on the phenyl ring can affect the compound’s interaction with its target .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, including proinflammatory cytokine and chemokine gene expression .
Pharmacokinetics
Similar compounds have been noted for their drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions often result in the inhibition of kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis . The compound’s ability to inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, the compound can induce cell cycle arrest at the G2/M phase and promote apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell survival and proliferation . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with its target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its function and effectiveness.
properties
IUPAC Name |
2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXXFFNKMCXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609063 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91493-94-6 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



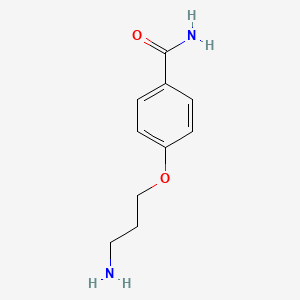

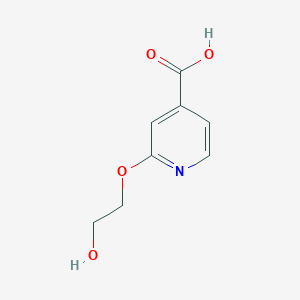

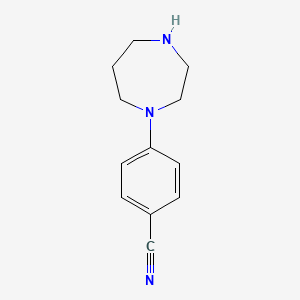

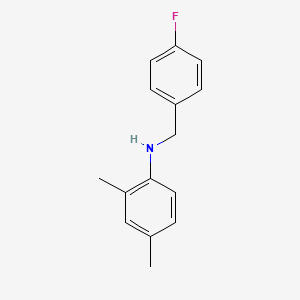

![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)
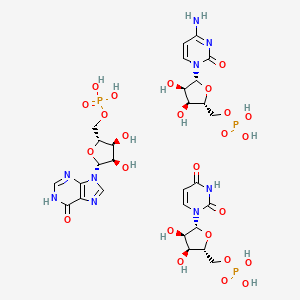
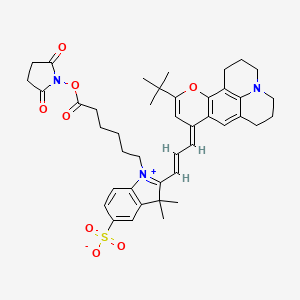
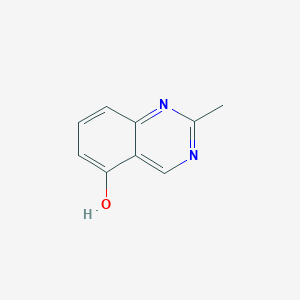
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)
